

Technical Guide: 1-Ethoxyhexane (CAS: 5756-43-4)

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Compound of Interest

Compound Name: 1-Ethoxyhexane

Cat. No.: B1202549

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This technical guide provides a comprehensive overview of **1-Ethoxyhexane** (CAS: 5756-43-4), a versatile alkyl ether. This document consolidates key physical and chemical properties, spectroscopic data, synthesis protocols, and safety information to support its application in research and development.

Chemical Identity and Properties

1-Ethoxyhexane is an organic compound with the chemical formula $C_8H_{18}O$. It is also known as ethyl hexyl ether.^{[1][2][3]} This compound consists of an ethyl group and a hexyl group linked by an ether bond.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **1-Ethoxyhexane** are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₈ O	[1][2][3][4][5]
Molecular Weight	130.23 g/mol	[1][2][4][5]
CAS Registry Number	5756-43-4	[1][2][4][5]
Alternate CAS Number	70879-83-3	[1]
Density	0.772 - 0.78 g/cm ³	[1][4][6]
Boiling Point	135.5 - 142 °C	[1][4]
Melting Point	-94 °C (estimate)	[4][5]
Flash Point	31.2 °C	[4][5]
Refractive Index	1.4008 - 1.404	[4][6][7]
Vapor Pressure	9.52 mmHg at 25°C	[5][8]
Solubility	Limited solubility in water; soluble in organic solvents.	[1]
LogP	2.60320	[4][5]
SMILES	CCCCCOC	[1]
InChI Key	ZXHQLEQLZPJIFG- UHFFFAOYSA-N	[1][2][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Ethoxyhexane**.

Mass Spectrometry

The mass spectrum of **1-Ethoxyhexane** provides valuable information about its fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 130, though its intensity is very low.[1]
The base peak is typically found at m/z 73.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectra are not provided in the search results, the expected ^1H NMR spectrum of **1-Ethoxyhexane** would show characteristic signals for the ethoxy and hexyl groups. The methylene protons of the ethoxy group adjacent to the oxygen atom are expected to appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Ethoxyhexane** is characterized by a strong C-O stretching vibration, which is typical for ethers and appears in the region of $1050\text{--}1150\text{ cm}^{-1}$.^[1]

Synthesis Protocols

1-Ethoxyhexane can be synthesized through various methods, primarily based on the Williamson ether synthesis.

Synthesis from n-Hexyl Alcohol and Ethyl Iodide

This method involves the reaction of sodium hexoxide with ethyl iodide.

Experimental Protocol:

- **Preparation of Sodium Hexoxide:** In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 249.5 mL (204 g) of dry n-hexyl alcohol.^[10] Gradually add 5.75 g of clean sodium in small pieces.^[10] The mixture is heated under reflux until all the sodium has reacted, which takes approximately 2 hours.^[10]
- **Reaction with Ethyl Iodide:** To the resulting sodium hexoxide solution, add 20 mL (39 g) of ethyl iodide dropwise from the dropping funnel.^[10] A precipitate of sodium iodide will form.^[10]
- **Reflux:** Gently reflux the mixture for 2 hours.^[10]
- **Distillation and Purification:** Rearrange the apparatus for distillation and collect the crude ether at $143\text{--}148\text{ }^{\circ}\text{C}$.^[10] For further purification, the distillate can be refluxed with an excess of sodium to remove any unreacted n-hexyl alcohol, followed by a final distillation to yield pure **1-Ethoxyhexane** boiling at $140\text{--}143\text{ }^{\circ}\text{C}$.^[10]

Synthesis from Sodium, n-Hexyl Alcohol, and Ethyl Iodide (Alternative)

This protocol provides an alternative approach with specified molar ratios.

Experimental Protocol:

- **Alkoxide Formation:** Prepare an alkoxide solution from 0.25 gram-equivalent of metallic sodium and 1.2 moles of absolute n-hexyl alcohol in a three-necked flask fitted with a stirrer and reflux condenser.^[7]
- **Ether Formation:** Add 0.2 moles of ethyl iodide (or ethyl bromide) to the alkoxide solution.^[7]
- **Reflux:** Heat the mixture under reflux with stirring for 5 hours, ensuring the exclusion of moisture.^[7]
- **Work-up and Purification:** Distill the reaction product directly with stirring until the boiling point of n-hexyl alcohol (156 °C) is reached.^[7] The distillate, containing both the ether and unreacted alcohol, is then fractionally distilled using a 30-cm Vigreux column.^[7] Collect fractions and monitor the refractive index to identify the pure ether fractions, which are then combined and redistilled over sodium.^[7] This method reports a yield of 80%.^[7]

Synthesis Workflow Diagram

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